硫酸贝卡那霉素

描述

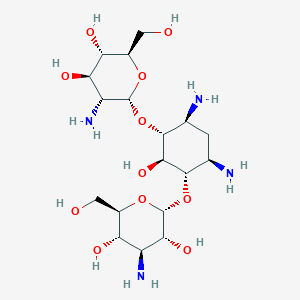

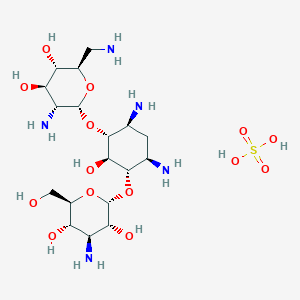

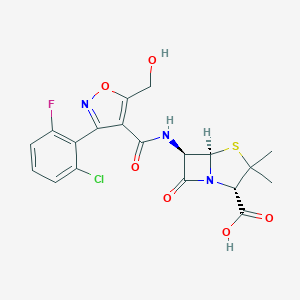

Bekanamycin, also known as kanamycin B, is an aminoglycoside antibiotic . It is a congener of kanamycin and is given topically as the sulfate for the treatment of eye infections . It is reported to be more toxic than kanamycin A .

Synthesis Analysis

While specific synthesis details for Bekanamycin sulfate were not found, it is known that Amikacin, another aminoglycoside antibiotic, is synthesized by acylation of the amino group of kanamycin A .Molecular Structure Analysis

Bekanamycin sulfate has the molecular formula C18H37N5O10 . Its molecular weight is 483.51 (free base basis) . The structure of Bekanamycin sulfate includes two amino sugars glycosidically linked to deoxystreptamine .科学研究应用

神经肌肉接头效应

贝卡那霉素已被研究其在青蛙神经肌肉接头处的突触前效应。它减少了终板电位的量子含量,表明干扰了兴奋-分泌耦联过程中的钙。这种相互作用被认为是神经肌肉阻滞的关键因素 (Uchiyama、Molgó 和 Lemeignan,1981)。

抗菌活性

贝卡那霉素是一种氨基糖苷类抗生素,通过不可逆地与细菌 30S 核糖体亚基结合而表现出抗菌活性。这种结合破坏了翻译起始复合物和 mRNA 读数,抑制蛋白质合成并产生杀菌作用 (Definitions,2020)。

对心脏起搏细胞的影响

对青蛙心脏起搏细胞的研究表明,贝卡那霉素诱导动作电位浓度依赖性降低,影响心跳速率和电活动。这表明它对起搏细胞功能中涉及的钙电流有影响 (Morales、Castrillón 和 Hernández,1993)。

太赫兹光谱检测

一种创新应用涉及使用太赫兹光谱和超表面检测痕量的硫酸贝卡那霉素。这种方法展示了显着的灵敏度增强,在生物和化学传感方面具有潜力 (Xie 等人,2015)。

神经肌肉阻断活性

对大鼠坐骨神经-腓肠肌制剂的研究表明,贝卡那霉素表现出神经肌肉阻断活性。这种作用可以被氯化钙逆转,突出了其在神经肌肉研究中的潜力 (Renna、Siro-Brigiani、Cagiano 和 Cuomo,1983)。

作用机制

Target of Action

Bekanamycin sulfate, also known as Kanamycin B sulfate, primarily targets the bacterial 30S ribosomal subunit . This subunit is a crucial component of the protein synthesis machinery in bacteria, playing a vital role in the decoding process during translation .

Mode of Action

Bekanamycin sulfate interacts with its targets by binding irreversibly to specific 30S-subunit proteins and 16S rRNA . Specifically, it binds to four nucleotides of 16S rRNA and a single amino acid of protein S12 . This interaction interferes with the decoding site in the vicinity of nucleotide 1400 in 16S rRNA of the 30S subunit . The binding of Bekanamycin sulfate to the 30S ribosomal subunit inhibits translocation and causes miscoding , leaving the bacterium unable to synthesize proteins vital to its growth .

Biochemical Pathways

Instead, the synthesis of Kanamycin A from Kanamycin B is catalyzed by the enzymes KanJ and KanK in Streptomyces kanamyceticus . This discovery has allowed for the modulation of Kanamycin B and Kanamycin A biosynthesis via metabolic engineering .

Result of Action

The result of Bekanamycin sulfate’s action is the inhibition of protein synthesis in bacteria, leading to their inability to grow and reproduce . This bactericidal effect makes Bekanamycin sulfate effective in treating various infections caused by susceptible bacteria .

Action Environment

The action, efficacy, and stability of Bekanamycin sulfate can be influenced by various environmental factors. For instance, the presence of other antibiotics can have synergistic or antagonistic effects . Additionally, the pH and ion concentration of the environment can affect the stability and activity of the antibiotic . .

安全和危害

Bekanamycin sulfate should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

属性

IUPAC Name |

(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37N5O10.H2O4S/c19-2-6-11(26)12(27)9(23)17(30-6)32-15-4(20)1-5(21)16(14(15)29)33-18-13(28)8(22)10(25)7(3-24)31-18;1-5(2,3)4/h4-18,24-29H,1-3,19-23H2;(H2,1,2,3,4)/t4-,5+,6+,7+,8-,9+,10+,11+,12+,13+,14-,15+,16-,17+,18+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGTPKDKJVZOVCO-KELBJJLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H39N5O14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4696-76-8 (Parent) | |

| Record name | Bekanamycin sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029701073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8048739 | |

| Record name | Bekanamycin sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

581.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bekanamycin sulfate | |

CAS RN |

29701-07-3 | |

| Record name | D-Streptamine, O-3-amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[2,6-diamino-2,6-dideoxy-α-D-glucopyranosyl-(1→4)]-2-deoxy-, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29701-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bekanamycin sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029701073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bekanamycin sulfate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757787 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bekanamycin sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BEKANAMYCIN SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KB71EA86HM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Bekanamycin Sulfate exert its antibacterial effect?

A: Bekanamycin Sulfate, an aminoglycoside antibiotic, primarily targets bacterial protein synthesis. [] While the exact mechanism is complex, it is known to bind to the 30S ribosomal subunit, interfering with the translation process and ultimately leading to bacterial cell death.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Octahydro-2-nitrosocyclopenta[c]pyrrole](/img/structure/B194201.png)

![2,7-Dichloro-alpha-[(dibutylamino)methyl]-9H-fluorene-4-methanol](/img/structure/B194214.png)